

# Chemical Architecture & Physicochemical Stability

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## Compound of Interest

Compound Name: 2-Fluorocumene

CAS No.: 2022-67-5

Cat. No.: B3367959

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The stability profile of **2-Fluorocumene** is defined by the tension between the electron-withdrawing nature of the fluorine atom and the electron-donating isopropyl group.

## The Ortho-Fluoro Effect

In unsubstituted cumene, the isopropyl group adopts a conformation that maximizes hyperconjugation with the pi-system. In **2-Fluorocumene**, the ortho-fluorine atom (Van der Waals radius  $\sim 1.47 \text{ \AA}$ ) imposes a steric clash with the methyl groups of the isopropyl moiety.

- **Conformational Twist:** This forces the isopropyl group to rotate out of the ring plane, slightly decoupling the benzylic carbon from the aromatic pi-system.
- **Stability Implication:** This deconjugation renders the benzylic position slightly less prone to radical autoxidation compared to cumene, enhancing shelf-life stability, though it remains the primary site of metabolic attack.

## Physical Properties Table

Property	Value	Technical Note
CAS Number	2022-67-5	
Molecular Formula	C9H11F	MW: 138.18 g/mol
Boiling Point	144.2°C	@ 760 mmHg
Density	0.961 g/cm <sup>3</sup>	Slightly denser than cumene (0.862 g/cm <sup>3</sup> ) due to F atom.
Flash Point	30.6°C	Flammable. Requires grounding during transfer.
Vapor Pressure	6.47 mmHg	@ 25°C; volatile.
LogP (Predicted)	-3.8	Increased lipophilicity vs. cumene due to C-F bond.

## Chemical Reactivity Profile

### Benzylic Oxidation (The "Soft Spot")

The benzylic C-H bond is the most reactive site. While the ortho-fluorine destabilizes the transition state for radical formation (inductive withdrawal), autoxidation can still occur upon prolonged exposure to air/light.

- Mechanism: Radical abstraction of the benzylic hydrogen

formation of a benzylic radical

reaction with

hydroperoxide.

- Mitigation: Store under inert atmosphere (Argon/Nitrogen) at <4°C.

### Electrophilic Aromatic Substitution (EAS)

The aromatic ring is subject to competing directing effects:

- Isopropyl Group: Weakly activating, ortho/para directing.

- Fluorine Atom: Deactivating, ortho/para directing.
- Outcome: Electrophilic attack (e.g., nitration, halogenation) predominantly occurs para to the isopropyl group (position 4) or para to the fluorine (position 5). The position between the two substituents (position 3) is sterically crowded and electronically disfavored.

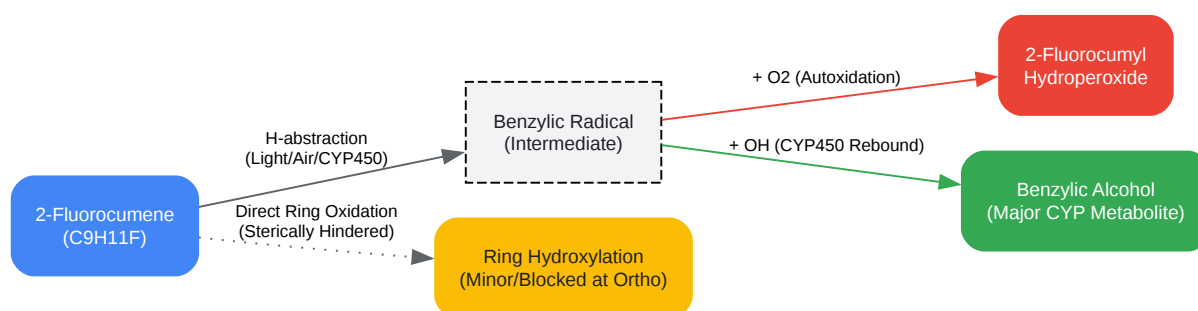
## Metabolic Stability (Drug Development Context)

In pharmacokinetic studies, **2-Fluorocumene** is often used to probe metabolic soft spots.

- CYP450 Metabolism: The primary metabolic route is hydroxylation at the benzylic carbon (Phase I metabolism).
- Blocking Effect: The ortho-fluorine effectively blocks metabolic hydroxylation at the 2-position of the ring (a common route for unsubstituted benzenes) and reduces the rate of benzylic oxidation via steric hindrance compared to cumene.

## Visualization: Reactivity & Metabolism Map

The following diagram illustrates the divergent pathways for chemical and biological reactivity.



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Figure 1: Reactivity map showing the competition between chemical autoxidation and metabolic hydroxylation. Note the central role of the benzylic radical.

## Experimental Protocols

## Synthesis: Friedel-Crafts Alkylation of Fluorobenzene

Objective: Synthesize **2-Fluorocumene** with high regioselectivity, minimizing poly-alkylation.

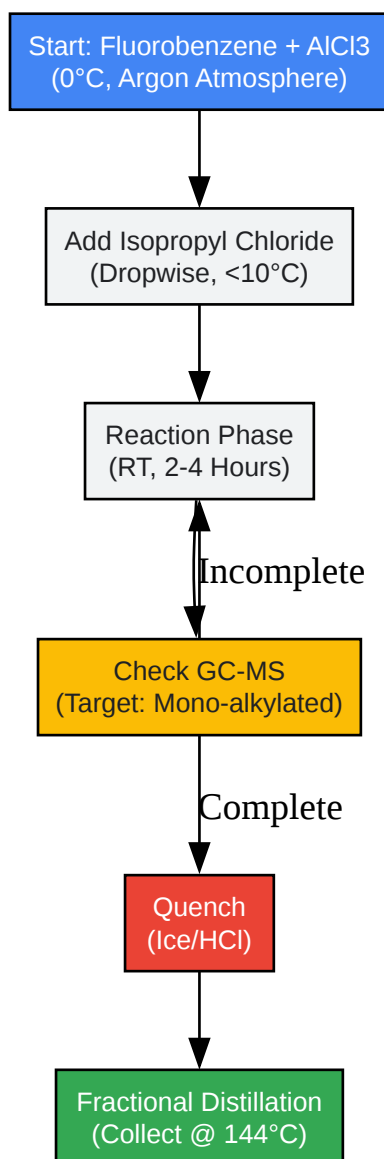
Principle: Electrophilic attack of the isopropyl cation (generated from isopropyl chloride and  $\text{AlCl}_3$ ) on the fluorobenzene ring.

Reagents:

- Fluorobenzene (Starting Material, excess acts as solvent)
- Isopropyl Chloride (1.0 equiv)
- Aluminum Chloride ( $\text{AlCl}_3$ , anhydrous, 0.1 equiv catalyst)

Workflow:

- Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Purge with Argon.
- Charging: Add Fluorobenzene (5.0 equiv) and anhydrous  $\text{AlCl}_3$  (0.1 equiv) to the flask. Cool to  $0^\circ\text{C}$  in an ice bath.
- Addition: Dropwise add Isopropyl Chloride (1.0 equiv) over 30 minutes. Critical: Maintain internal temperature  $<10^\circ\text{C}$  to prevent isomerization and poly-alkylation.
- Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor via GC-MS for disappearance of Isopropyl Chloride.
- Quench: Pour reaction mixture slowly onto crushed ice/HCl mixture.
- Extraction: Extract with diethyl ether (3x). Wash combined organics with brine, dry over  $\text{MgSO}_4$ .<sup>[1]</sup>
- Purification: Fractional distillation. **2-Fluorocumene** boils at  $\sim 144^\circ\text{C}$ . Collect the fraction within  $\pm 2^\circ\text{C}$ .



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Figure 2: Step-by-step Friedel-Crafts alkylation workflow emphasizing temperature control.

## Oxidative Stress Testing (Stability Assay)

Objective: Determine shelf-life stability against autoxidation.

- Sample Prep: Aliquot **2-Fluorocumene** into clear glass vials.
- Conditions:
  - Control: Sealed, Argon, 4°C.

- Stress A: Open air, Ambient Light, 25°C.
- Stress B: O<sub>2</sub> purge, 40°C (Accelerated).
- Analysis: Analyze aliquots at T=0, 24h, 72h via HPLC (UV detection @ 254 nm) or <sup>1</sup>H-NMR.
- Endpoint: Look for the appearance of the hydroperoxide peak (shift in benzylic proton signal) or alcohol degradation products.

## Safety & Handling (MSDS Highlights)

- Hazard Class: Flammable Liquid (Category 3).
- Decomposition: Thermal decomposition releases Hydrogen Fluoride (HF), a highly toxic and corrosive gas.
- Storage: Store in explosion-proof refrigerators. Avoid polysulfone plastics; use glass or Teflon (PTFE) containers.
- Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

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